5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol
Description
5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a fluorobenzyl substituent at position 5, a methyl group at position 6, and a thiol (-SH) group at position 2. Its molecular formula is C₁₂H₁₂FN₃OS, with a molecular weight of 265.3 g/mol.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-10(11(16)15-12(17)14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTSAGYEEWAYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyl group to a hydrogen atom.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol exhibits a variety of biological activities, making it a candidate for further investigation in drug development.
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
- Preliminary investigations suggest that 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol may inhibit the growth of certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been noted, warranting further exploration in cancer therapy.
3. Enzyme Inhibition
- The compound has been identified as an inhibitor of specific enzymes involved in metabolic processes. This feature can be leveraged for drug design aimed at conditions such as diabetes or obesity.
Medicinal Chemistry Applications
1. Drug Development
- Given its diverse biological activities, 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol serves as a lead compound in the development of new pharmaceuticals. Its modifications can yield derivatives with enhanced efficacy and reduced toxicity.
2. Structure-Activity Relationship (SAR) Studies
- SAR studies can be conducted to understand how structural changes affect the biological activity of this compound. This knowledge can guide the synthesis of more potent analogs.
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the mercapto group can participate in redox reactions. The hydroxyl group may also contribute to hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The table below compares 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol with two analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol | C₁₂H₁₂FN₃OS | 265.3 | 5: 4-Fluorobenzyl; 6: Methyl; 2: Thiol | High lipophilicity (fluorobenzyl), potential metabolic stability, redox activity |
| 5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol | C₁₀H₁₆N₂O₂S | 228.3 | 5: Butyl; 6: Methoxymethyl; 2: Thiol | Moderate lipophilicity (butyl), polar methoxymethyl group may enhance solubility |
| 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol | C₉H₁₇N₃O₃S | 255.3 | 5: Diethoxyethyl; 6: Amino; 2: Thiol | High polarity (amino, diethoxyethyl), potential for hydrogen bonding |
Functional Group Analysis
Fluorobenzyl vs. This contrasts with the butyl group in the analog (), which contributes to hydrophobicity without electronic effects . The diethoxyethyl group in the third analog () adds polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .
Methyl vs. Methoxymethyl/Amino: The methyl group at position 6 in the target compound provides steric bulk without polarity, possibly influencing steric interactions in binding pockets. The methoxymethyl group () combines steric and polar properties, while the amino group () introduces a strong hydrogen-bond donor, likely altering target selectivity .
Thiol Group :
All three compounds retain the 2-mercapto group, which is critical for redox activity, metal chelation, or covalent interactions with cysteine residues in proteins.
Hypothetical Pharmacological Implications
- Target Compound : The fluorobenzyl group may improve blood-brain barrier penetration compared to the butyl or diethoxyethyl analogs, making it a candidate for central nervous system-targeted therapies.
- 5-Butyl Analog (): The methoxymethyl group could enhance solubility, favoring applications in aqueous formulations or topical drugs .
- 6-Amino Analog (): The amino and diethoxyethyl groups may make this compound suitable for chelating metal ions or acting as a prodrug with controlled release .
Biological Activity
5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol, with the CAS number 105512-61-6, is a pyrimidine derivative characterized by its unique structure, which includes a fluorobenzyl group, a mercapto group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that compounds similar to 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the mercapto group may play a crucial role in enhancing antimicrobial efficacy .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of pyrimidine derivatives. In vitro studies have demonstrated that certain pyrimidine analogs can inhibit cell proliferation in cancer cell lines, such as A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression .
Case Studies
- Antimicrobial Activity : A study focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides found that similar compounds inhibited cell migration and invasion, highlighting their potential as therapeutic agents against cancer metastasis .
- Anticancer Activity : An investigation into ferrocene-pyrimidine conjugates revealed that these compounds exhibited substantial antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure could lead to enhanced biological effects .
Mechanistic Insights
The biological activity of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrimidine derivatives often act as enzyme inhibitors, particularly in pathways related to nucleotide synthesis. This inhibition can disrupt cellular processes essential for pathogen survival or cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyrimidine derivatives can induce oxidative stress in target cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy .
Data Table: Biological Activities of Pyrimidine Derivatives
Q & A
Q. What synthetic strategies are effective for introducing the 4-fluorobenzyl and mercapto groups into the pyrimidine core of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol?
- Methodological Answer : A stepwise approach is recommended:
- Fluorobenzyl Introduction : Utilize nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-fluorobenzyl group to the pyrimidine ring. Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Mercapto Group Incorporation : Protect the thiol (-SH) group with tert-butyl or trityl groups during synthesis to avoid oxidation. Post-synthesis deprotection (e.g., using TFA/water) yields the free thiol.
- Optimization : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity) for yield improvement .
Q. What spectroscopic techniques are critical for characterizing 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and ring substitution patterns. NMR identifies fluorine environment.
- HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]) with reverse-phase HPLC coupled to high-resolution mass spectrometry.
- FT-IR : Confirm functional groups (e.g., -SH stretch at ~2500 cm, hydroxyl group at ~3200 cm).
- Assay Validation : Use ammonium acetate buffer (pH 6.5) for stability studies, as described in pharmacopeial methods .
Q. How can researchers ensure the stability of the mercapto group during storage and handling?
- Methodological Answer :
- Storage : Store under inert gas (N/Ar) at -20°C in amber vials to prevent oxidation.
- Stabilizers : Add reducing agents (e.g., DTT, TCEP) to aqueous solutions.
- Quality Control : Regularly test via Ellman’s assay to quantify free thiol content .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functionalization (e.g., introducing trifluoromethyl groups or optimizing regioselectivity) .
- Binding Affinity Studies : Perform molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). The fluorobenzyl group’s electron-withdrawing effects can be modeled to enhance binding .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using harmonized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent polarity, buffer pH) .
Q. How can membrane separation technologies enhance the purification of this compound?
- Methodological Answer :
- Nanofiltration : Use solvent-resistant membranes (e.g., polyimide) to separate low-MW impurities (<500 Da).
- Optimization : Adjust transmembrane pressure and feed concentration to maximize yield. Reference CRDC subclass RDF2050104 for advanced membrane engineering approaches .
Q. What advanced reactor designs improve scalability for synthesizing this compound?
- Methodological Answer :
- Microreactors : Enhance heat/mass transfer for exothermic reactions (e.g., fluorobenzyl coupling).
- Continuous Flow Systems : Integrate in-line analytics (e.g., PAT tools) for real-time monitoring.
- Case Study : ICReDD’s feedback loop (computational predictions → experimental validation) reduces optimization time by 40% .
Q. How can researchers address discrepancies in pharmacokinetic (PK) profiles observed in preclinical models?
- Methodological Answer :
- Species-Specific Metabolism : Use humanized liver models or microsomal stability assays to compare metabolic pathways.
- Formulation Adjustments : Encapsulate in liposomes or PEGylate to improve half-life.
- Data Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Q. What methodologies validate the compound’s role as a biochemical probe in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- X-ray Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., fluorobenzyl group occupying hydrophobic pockets).
- Negative Controls : Use analogs lacking the mercapto group to isolate its contribution to activity .
Q. How can factorial design optimize the synthesis of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol?
- Methodological Answer :
- Variable Selection : Test temperature (60–120°C), catalyst (Pd/C vs. Pd(OAc)), and solvent (DMF vs. THF).
- Analysis : Use ANOVA to identify significant factors. A 2 factorial design (8 experiments) can model interactions between variables.
- Case Study : A similar pyrimidine synthesis achieved 92% yield by optimizing catalyst loading (5 mol%) and solvent polarity (DMF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
